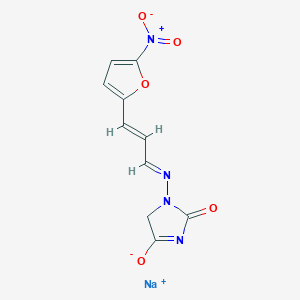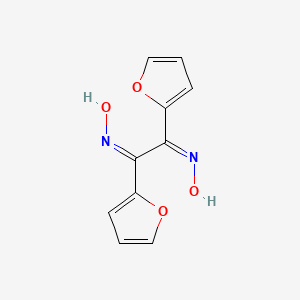![molecular formula C25H23BO4 B607651 (E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid CAS No. 2077980-83-5](/img/structure/B607651.png)
(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLL398 is a boron-modified triphenylethylene derivative, designed as an oral selective estrogen receptor downregulator. It is a mixture of E and Z isomers, which strongly binds to estrogen receptor alpha and potently degrades it in breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLL398 involves the modification of GW7604 by replacing the phenolic hydroxyl group with a boronic acid functional group . The synthetic route includes the following steps:
Formation of bis(bromobenzene): This involves the reaction of bis(4-bromophenyl)methanone with propiophenone in the presence of zinc and a suitable solvent.
Formation of mono- and di-acrylates: The bis(bromobenzene) is then reacted with methyl acrylate under microwave conditions to form mono- and di-acrylates.
Introduction of boronic acid group:
Industrial Production Methods
The industrial production of GLL398 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted synthesis and column chromatography for separation of E and Z isomers would be crucial .
Chemical Reactions Analysis
Types of Reactions
GLL398 undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the boronic acid site.
Substitution: The phenyl groups in GLL398 can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various boronic acid derivatives and substituted phenyl compounds .
Scientific Research Applications
GLL398 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying boron chemistry.
Biology: Investigated for its role in modulating estrogen receptor activity in breast cancer cells.
Medicine: Potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer.
Industry: Could be used in the development of new pharmaceuticals and as a chemical intermediate.
Mechanism of Action
GLL398 exerts its effects by binding to estrogen receptor alpha with high affinity, leading to the degradation of the receptor in breast cancer cells . This downregulation of estrogen receptor alpha disrupts the signaling pathways involved in the growth and proliferation of estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
Properties
CAS No. |
2077980-83-5 |
|---|---|
Molecular Formula |
C25H23BO4 |
Molecular Weight |
398.265 |
IUPAC Name |
(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H23BO4/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(16-14-21)26(29)30)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,29-30H,2H2,1H3,(H,27,28)/b17-10+,25-23- |
InChI Key |
BINZFDGAOTWQNC-VZBZSUMNSA-N |
SMILES |
B(C1=CC=C(C=C1)C(=C(CC)C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O)(O)O |
Appearance |
White to off-white solid powder |
Purity |
>98% (contains E and Z isomers). |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GLL398; GLL-398; GLL 398. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)


